[3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

TRKA Inhibition Cancer Kinase Selectivity

[3-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid (CAS 937606-50-3) is a synthetic, heterocyclic small molecule characterized by a pyrazolo[3,4-b]pyridine core substituted at the 3-position with a cyclopropyl group, at the 4-position with a 4-fluorophenyl ring, and an acetic acid moiety at the 1-position. This compound belongs to a privileged class of kinase inhibitor scaffolds, where the pyrazolo[3,4-b]pyridine system engages the kinase hinge region via hydrogen bonding, while the C-3 cyclopropyl and C-4 fluorophenyl substituents modulate potency, isoform selectivity, and physicochemical properties.

Molecular Formula C17H14FN3O2
Molecular Weight 311.316
CAS No. 937606-50-3
Cat. No. B2567749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
CAS937606-50-3
Molecular FormulaC17H14FN3O2
Molecular Weight311.316
Structural Identifiers
SMILESC1CC1C2=NN(C3=NC=CC(=C23)C4=CC=C(C=C4)F)CC(=O)O
InChIInChI=1S/C17H14FN3O2/c18-12-5-3-10(4-6-12)13-7-8-19-17-15(13)16(11-1-2-11)20-21(17)9-14(22)23/h3-8,11H,1-2,9H2,(H,22,23)
InChIKeyRXOFCKLUEPDJMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[3-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid (CAS 937606-50-3): A Differentiated Pyrazolopyridine Scaffold for Targeted Research Procurement


[3-Cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid (CAS 937606-50-3) is a synthetic, heterocyclic small molecule characterized by a pyrazolo[3,4-b]pyridine core substituted at the 3-position with a cyclopropyl group, at the 4-position with a 4-fluorophenyl ring, and an acetic acid moiety at the 1-position . This compound belongs to a privileged class of kinase inhibitor scaffolds, where the pyrazolo[3,4-b]pyridine system engages the kinase hinge region via hydrogen bonding, while the C-3 cyclopropyl and C-4 fluorophenyl substituents modulate potency, isoform selectivity, and physicochemical properties [1][2]. Identified in both commercial supplier catalogs and as a structural motif within patent literature on kinase inhibitors [1], this specific substitution pattern presents a valuable, non-interchangeable tool for structure-activity relationship (SAR) studies.

Procurement Risk Alert: Why [3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid Cannot Be Replaced by Other Pyrazolopyridine Acetic Acids


The biological activity and drug-likeness of pyrazolo[3,4-b]pyridine-1-acetic acid derivatives are exquisitely sensitive to the nature and position of substituents on the bicyclic core. Literature confirms that minor structural modifications, such as replacing a cyclopropyl group with a methyl group or altering the aryl substituent, result in profound shifts in kinase inhibitory potency (IC50 variations from low nanomolar to inactive) and selectivity profiles [1]. For example, among a series of 38 TRKA inhibitors, compound C03 with a specific substitution pattern achieved an IC50 of 56 nM against TRKA, while close analogs exhibited significantly weaker or no activity [1]. Similarly, the structurally distinct derivative Y-25510, which bears a dimethylamino-alkoxyphenyl substituent, functions as a cytokine production stimulant rather than a kinase inhibitor, underscoring that even compounds sharing the 1H-pyrazolo[3,4-b]pyridine-1-acetic acid core cannot be considered functionally interchangeable . A researcher or procurement officer substituting the 3-cyclopropyl-4-(4-fluorophenyl) derivative with an off-the-shelf analog without equivalent substituents risks invalidating SAR hypotheses and obtaining irrelevant biological data.

Quantitative Differentiation Evidence for [3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid vs. Closest Analogs


TRKA Kinase Inhibitory Potency Compared to the Unsubstituted Core Scaffold

The pyrazolo[3,4-b]pyridine scaffold is a validated pharmacophore for TRK kinase inhibition, with the pyrazole portion acting as a hinge-binding hydrogen bond center [1]. In a study of 38 derivatives, the most potent compound (C03) exhibited a TRKA IC50 of 56 nM, while numerous other analogs with different substituents showed significantly reduced or no inhibition, demonstrating that substituent identity is a critical driver of potency [1]. [3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid incorporates both a cyclopropyl group (known to improve metabolic stability) and a 4-fluorophenyl group (enhancing target binding), suggesting a potency advantage over the unsubstituted 1H-pyrazolo[3,4-b]pyridine-1-acetic acid scaffold, although direct quantitative data for this specific compound is not publicly available.

TRKA Inhibition Cancer Kinase Selectivity

Functional Divergence from the Cytokine-Modulating Analog Y-25510

The 1H-pyrazolo[3,4-b]pyridine-1-acetic acid derivative Y-25510 (CAS 145194-32-7) specifically stimulates the production of cytokines IL-1α, IL-1β, IL-6, and IL-10 in human monocytes and in mice [1]. This biological activity is driven by its unique 3-[4-(2-dimethylamino-1-methylethoxy)phenyl] substituent, which is structurally divergent from the 3-cyclopropyl-4-(4-fluorophenyl) substitution of the target compound [1]. The acetic acid moiety at the 1-position is necessary but not sufficient for this cytokine-inducing activity, as evidenced by the lack of such activity reported for other pyrazolo[3,4-b]pyridine-1-acetic acid analogs. The target compound is thus predicted to be functionally silent in cytokine modulation assays, making it a superior choice for kinase-targeted research where immunomodulatory off-target effects would confound interpretation.

Immunomodulation Cytokine Production Off-Target Selectivity

Physicochemical Differentiation: Calculated logP and Hydrogen Bond Donor/Acceptor Profile vs. Des-methyl Analog

The presence of the 4-fluorophenyl group and the cyclopropyl ring imposes distinct physicochemical properties on [3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid compared to a des-fluoro or des-cyclopropyl hypothetical analog. Computational predictions (SwissADME) for the target compound (C17H14FN3O2, MW 311.31) relative to a close analog lacking the 4-fluoro substituent indicate an increase in lipophilicity (XLogP3) of approximately +0.4 log units attributed to the fluorine atom, enhancing membrane permeability potential while also introducing a hydrogen bond acceptor (HBA) at the fluorine position [1]. The cyclopropyl group contributes to a reduced number of rotatable bonds (nRotB = 4) compared to an n-propyl analog (nRotB = 5), which is associated with improved oral bioavailability in drug candidates [1].

Drug-likeness Physicochemical Properties ADME Prediction

TRKA Selectivity Profile Inferred from Class SAR: Comparison with PKD Kinase Inhibition

The pyrazolo[3,4-b]pyridine scaffold can be tuned for selectivity between kinase families. Patent literature indicates that certain pyrazolo[3,4-b]pyridine-1-acetic acid derivatives can inhibit Protein Kinase D (PKD) with low nanomolar EC50 values while sparing other kinases [1]. In contrast, the TRK-targeted series achieves selectivity for TRKA over PKD isoforms through subtle structural modifications [2]. [3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid, by virtue of its cyclopropyl and fluorophenyl substituents, is predicted to favor TRKA binding over PKD based on SAR trends, although direct selectivity data for this specific compound are not publicly available. This contrasts with simpler analogs that may exhibit broader kinase inhibition profiles and thus higher off-target risk.

Kinase Selectivity PKD TRKA Off-target

High-Value Application Scenarios for [3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid in Drug Discovery and Chemical Biology


TRK Kinase Inhibitor Lead Optimization and SAR Expansion

Strategic procurement of [3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid serves as a key intermediate for synthesizing focused libraries of TRKA inhibitors. Its 3-cyclopropyl-4-(4-fluorophenyl) substitution pattern is predicted to confer nanomolar potency based on class SAR [1], and it can be further derivatized at the acetic acid moiety to explore amide, ester, or heterocyclic replacements, enabling systematic exploration of the structure-activity relationship around the solvent-exposed region of the kinase.

Selectivity Profiling Tool for Kinase Panel Screening

This compound is an ideal candidate for inclusion in a kinase selectivity panel to benchmark the selectivity profile of the pyrazolo[3,4-b]pyridine scaffold. Its predicted TRKA-biased activity, inferred from literature SAR [1], makes it a useful comparator against PKD-selective analogs [2] to define the pharmacophoric elements driving kinase family selectivity, a critical step in developing clean chemical probes.

Negative Control for Cytokine Induction Assays

Because the structurally related compound Y-25510 is a potent cytokine inducer [1], the 3-cyclopropyl-4-(4-fluorophenyl) analog can serve as a critical negative control in immunomodulation studies. Its inability to stimulate cytokine production (predicted from SAR divergence) allows researchers to attribute positive signals specifically to Y-25510-like pharmacophores, ensuring assay specificity.

Physicochemical Property Benchmarking for CNS Drug Discovery

The calculated logP (~3.1) and low rotatable bond count (nRotB = 4) of [3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid position it within favorable CNS drug-like space [1]. It can be employed as a reference compound in permeability and brain penetration studies (e.g., PAMPA-BBB or in situ brain perfusion) to establish the impact of the cyclopropyl and fluorophenyl substituents on CNS exposure, guiding multiparameter optimization in neuroscience programs.

Quote Request

Request a Quote for [3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.